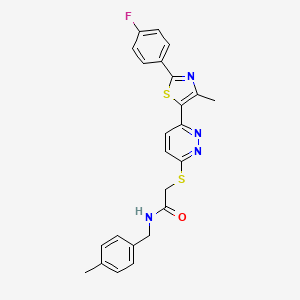

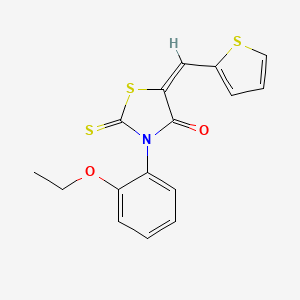

(Z)-2-Cyano-3-(3-fluoro-4-methylphenyl)-N-(furan-2-ylmethyl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves strategic reactions that ensure the introduction of functional groups at specific positions on the molecule. For instance, the enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide has been reported using marine and terrestrial fungi, showcasing a green chemistry approach under microwave radiation. This process highlights the ability to manipulate molecular structures for desired outcomes, such as achieving specific stereoisomers (Jimenez et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography, revealing detailed insights into their geometrical configuration. For instance, the study of 3-Hydroxy-2-cyanoalk-2-enamides and related compounds provided insights into solvent-dependent (Z)/(E)-isomerism, showcasing the complexity of these molecules' structural dynamics (Papageorgiou et al., 1998).

Chemical Reactions and Properties

The reactivity of compounds such as "(Z)-2-Cyano-3-(3-fluoro-4-methylphenyl)-N-(furan-2-ylmethyl)prop-2-enamide" is highlighted through various chemical reactions. For example, the synthesis of furan-3-carboxamides via silver(i)/base-promoted reactions showcases the versatility of these compounds in undergoing transformations to yield complex structures with potential biological activities (Sultana et al., 2018).

Scientific Research Applications

Structure and Characteristics

- The compound shows similarities with enolate structures, particularly in its isomeric forms. For instance, the Z and E isomers of related lithium enolates of 1,3-bis-(4-fluorophenyl)-2-propanone exhibit distinct structural characteristics in different solvents, such as diethyl ether and THF/ether, and their behavior with various additives like HMPA and PMDTA demonstrates diverse forms ranging from monomers to complex lithiate species (Kolonko et al., 2009).

Synthesis and Applications

- The compound's synthesis involves microwave-assisted tandem intramolecular Witting and Claisen rearrangement reactions, leading to the formation of fluorine-substituted benzofurans, which are valuable in various chemical syntheses (Rao et al., 2005).

Medical Imaging Applications

- Derivatives of this compound, like [11C]CPPC, have been developed for PET imaging of CSF1R, a microglia-specific marker. This aids in the study of neuroinflammation and the immune environment of central nervous system malignancies, offering noninvasive imaging options for various neuropsychiatric disorders (Horti et al., 2019).

- Similarly, another derivative, [18F]1, is being developed for PET imaging of CSF1R, indicating its potential in imaging neuroinflammation, especially in neurodegenerative diseases like Alzheimer's (Lee et al., 2022).

Chemical and Material Science

- In material science, cyano-containing polyamides, like the ones related to this compound, have been synthesized for potential use as processable and heat-resistant materials, displaying good solubility and excellent thermal stability (Yu et al., 2009).

Biochemical Pharmacology

- Derivatives of this compound, like isoxazol leflunomide and its metabolites, have been studied for their effects on mitochondrial dihydroorotate dehydrogenase, an enzyme crucial in pyrimidine de novo synthesis. This is particularly significant in the context of immunosuppressive therapies and antirheumatic drugs (Knecht & Löffler, 1998).

Polymers and Fluorescence

- Fluorescent crosslinked aromatic polyamides containing furan groups, related to this compound, have been developed, demonstrating potential applications in heat-sensitive devices due to their fluorescence properties (Sánchez et al., 2015).

Antibacterial and Antifungal Activities

- N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives, similar to the compound , have been synthesized and tested for their antibacterial and antifungal activities, showing promising results in certain cases (Velupillai et al., 2015).

properties

IUPAC Name |

(Z)-2-cyano-3-(3-fluoro-4-methylphenyl)-N-(furan-2-ylmethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O2/c1-11-4-5-12(8-15(11)17)7-13(9-18)16(20)19-10-14-3-2-6-21-14/h2-8H,10H2,1H3,(H,19,20)/b13-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTOJPCQGJYFOH-QPEQYQDCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=C(C#N)C(=O)NCC2=CC=CO2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)NCC2=CC=CO2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-ol](/img/structure/B2483165.png)

![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2483167.png)

![2-[4-(Difluoromethoxy)-3-methoxyphenyl]acetonitrile](/img/structure/B2483168.png)

![1-[5-(Oxiran-2-yl)thiophen-2-yl]piperidine](/img/structure/B2483171.png)

![2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2483173.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2483176.png)

![5-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B2483180.png)

![Ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.0^{2,6}.0^{8,10}]dodec-11-ene-9-carboxylate](/img/structure/B2483182.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2483183.png)